
4-Methylphenethylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Methylphenethylzinc bromide (MFCD07698732) is an organozinc reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
4-Methylphenethylzinc bromide: can be synthesized through the reaction of 4-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 4-methylphenethyl bromide in tetrahydrofuran.
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
In industrial settings, the production of This compound follows similar principles but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methylphenethylzinc bromide: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Palladium catalysts: for coupling reactions.
Aprotic solvents: like tetrahydrofuran.
Inert atmosphere: to prevent oxidation.
The major products formed from these reactions depend on the specific reactants used but generally include various substituted aromatic compounds and alcohols.
Aplicaciones Científicas De Investigación
4-Methylphenethylzinc bromide: has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug intermediates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is used in the development of new therapeutic agents by facilitating the formation of carbon-carbon bonds.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism by which 4-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
4-Methylphenethylzinc bromide: can be compared with other organozinc reagents, such as:
- Phenylzinc bromide
- Ethylzinc bromide
- Vinylzinc bromide
What sets This compound apart is its specific reactivity due to the presence of the 4-methylphenyl group, which can influence the electronic properties and steric effects in reactions. This makes it particularly useful for synthesizing compounds with specific structural and electronic characteristics.
Propiedades
Fórmula molecular |
C9H11BrZn |
|---|---|
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FRLUBKOUDPOQOR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)

![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)



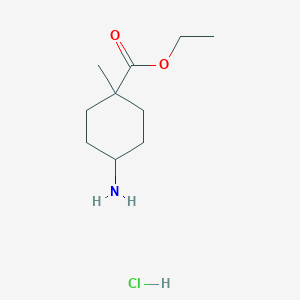
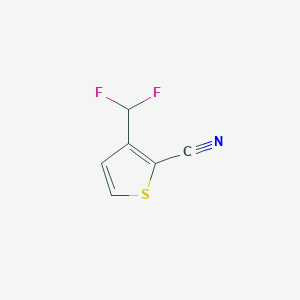
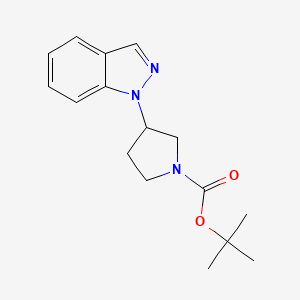

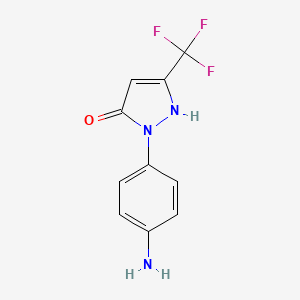
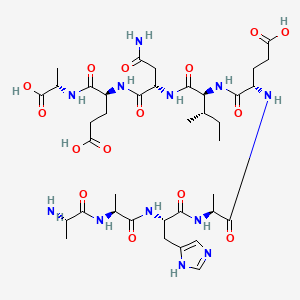
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
